2-(1h-Indol-3-yl)-N-isobutylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-Indol-3-yl)-N-isobutylacetamide is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine . The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it an important target for synthetic chemists .
Vorbereitungsmethoden
The synthesis of 2-(1H-Indol-3-yl)-N-isobutylacetamide can be achieved through several synthetic routes. One common method involves the reaction of tryptamine with isobutyryl chloride in the presence of a base such as triethylamine . The reaction typically proceeds under mild conditions and yields the desired product in good to excellent yields. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency .
Analyse Chemischer Reaktionen
2-(1H-Indol-3-yl)-N-isobutylacetamide undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
2-(1H-Indol-3-yl)-N-isobutylacetamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(1H-Indol-3-yl)-N-isobutylacetamide involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in the biosynthesis of key cellular components, thereby exerting its antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
2-(1H-Indol-3-yl)-N-isobutylacetamide can be compared with other indole derivatives such as:
2-(1H-Indol-3-yl)ethan-1-ol: This compound is a metabolite formed in the liver and has been studied for its role in inducing sleep in humans.
2-(1H-Indol-3-yl)quinazolin-4(3H)-one: Known for its antimicrobial and anticancer properties, this compound has shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.
2-((1H-Indol-3-yl)thio)-N-benzylacetamide: This derivative has been optimized for its antiviral activity and has shown potential in inhibiting respiratory syncytial virus (RSV) replication.
The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C14H18N2O |
---|---|
Molekulargewicht |
230.31 g/mol |
IUPAC-Name |
2-(1H-indol-3-yl)-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C14H18N2O/c1-10(2)8-16-14(17)7-11-9-15-13-6-4-3-5-12(11)13/h3-6,9-10,15H,7-8H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
FTYLSTVDIKNOQM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNC(=O)CC1=CNC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.